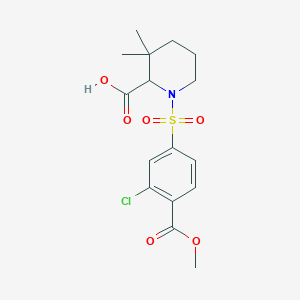![molecular formula C19H22N4O B7428257 1-(1H-indol-6-yl)-3-[3-(N-methylanilino)propyl]urea](/img/structure/B7428257.png)
1-(1H-indol-6-yl)-3-[3-(N-methylanilino)propyl]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1H-indol-6-yl)-3-[3-(N-methylanilino)propyl]urea is a synthetic organic compound that belongs to the class of urea derivatives. This compound features an indole moiety, which is a common structural motif in many biologically active molecules, and a substituted aniline group. The unique structure of this compound makes it an interesting subject for research in various scientific fields, including medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1H-indol-6-yl)-3-[3-(N-methylanilino)propyl]urea typically involves the following steps:
Formation of the Indole Derivative: The indole derivative can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Substitution Reaction: The indole derivative is then subjected to a substitution reaction with a suitable halogenated compound to introduce the propyl chain.
Urea Formation: The final step involves the reaction of the substituted indole with N-methylaniline and an isocyanate to form the urea derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(1H-indol-6-yl)-3-[3-(N-methylanilino)propyl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the aniline moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl halides in the presence of a base.
Major Products
Oxidation: Formation of oxidized derivatives such as indole-6-carboxylic acid.
Reduction: Formation of reduced derivatives such as 1-(1H-indol-6-yl)-3-[3-(N-methylanilino)propyl]amine.
Substitution: Formation of substituted urea derivatives.
Scientific Research Applications
1-(1H-indol-6-yl)-3-[3-(N-methylanilino)propyl]urea has several scientific research applications, including:
Medicinal Chemistry: Investigated for its potential as a therapeutic agent due to its structural similarity to bioactive molecules.
Pharmacology: Studied for its interactions with biological targets, such as enzymes and receptors.
Chemical Biology: Used as a probe to study biological processes and pathways.
Industrial Applications: Potential use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(1H-indol-6-yl)-3-[3-(N-methylanilino)propyl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety can interact with aromatic residues in the active site of enzymes, while the urea group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of the target protein, leading to various biological effects.
Comparison with Similar Compounds
1-(1H-indol-6-yl)-3-[3-(N-methylanilino)propyl]urea can be compared with other similar compounds, such as:
1-(1H-indol-6-yl)-3-[3-(N-phenylamino)propyl]urea: Similar structure but with a phenyl group instead of a methyl-substituted aniline.
1-(1H-indol-6-yl)-3-[3-(N-methylanilino)ethyl]urea: Similar structure but with an ethyl chain instead of a propyl chain.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity.
Properties
IUPAC Name |
1-(1H-indol-6-yl)-3-[3-(N-methylanilino)propyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O/c1-23(17-6-3-2-4-7-17)13-5-11-21-19(24)22-16-9-8-15-10-12-20-18(15)14-16/h2-4,6-10,12,14,20H,5,11,13H2,1H3,(H2,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKRBIBXFJGCLEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCNC(=O)NC1=CC2=C(C=C1)C=CN2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(furan-2-yl)-2-hydroxypropyl]-5-methyl-1H-indazole-7-carboxamide](/img/structure/B7428186.png)
![N-[dimethyl(oxo)-lambda6-sulfanylidene]-4-[(2,4,6-trimethylphenyl)sulfonylamino]benzamide](/img/structure/B7428188.png)
![4-[4-[Methyl-(4-methylsulfonylphenyl)sulfamoyl]phenyl]-4-oxobutanoic acid](/img/structure/B7428195.png)
![N-[2-(dimethylamino)phenyl]-4-ethyl-N-methylthiadiazole-5-carboxamide](/img/structure/B7428201.png)
![3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-3-hydroxy-N-[4-(trifluoromethylsulfinyl)phenyl]pyrrolidine-1-carboxamide](/img/structure/B7428204.png)
![4-[(4-Chloro-5-methoxycarbonyl-3-methylthiophen-2-yl)sulfonylamino]benzoic acid](/img/structure/B7428212.png)
![potassium;(2S,4S)-4-fluoro-1-[[4-fluoro-3-(trifluoromethyl)phenyl]carbamoyl]pyrrolidine-2-carboxylate](/img/structure/B7428217.png)
![5-chloro-4-N-[(1R,2S)-2-(4-ethoxyphenyl)cyclopropyl]pyrimidine-4,6-diamine](/img/structure/B7428218.png)
![1-[4-[3-(Difluoromethoxy)azetidin-1-yl]sulfonylphenyl]ethanone](/img/structure/B7428240.png)
![1-(1H-indol-6-yl)-3-[4-(methanesulfonamido)phenyl]urea](/img/structure/B7428241.png)
![2-hydroxy-N-[2-(2-hydroxyethylamino)-2-oxoethyl]-3-methylbenzamide](/img/structure/B7428243.png)
![6-chloro-N-[1-[(4-chlorophenyl)methyl]pyrazol-4-yl]pyrazin-2-amine](/img/structure/B7428250.png)

